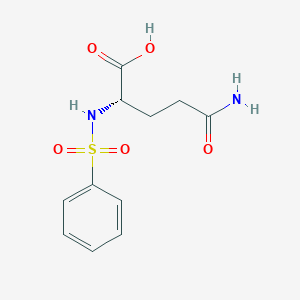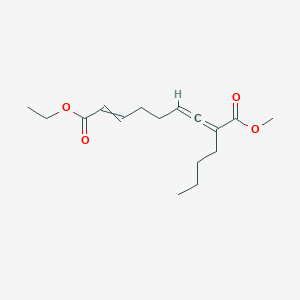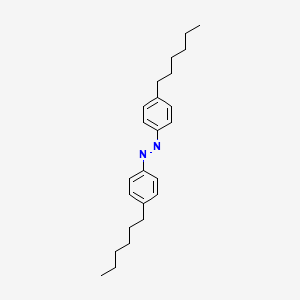![molecular formula C20H40O2Sn B14275111 tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate CAS No. 134123-05-0](/img/structure/B14275111.png)
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate is an organotin compound that features a tert-butyl ester and a tributylstannyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate typically involves the reaction of tert-butyl acrylate with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include the use of a solvent such as toluene and heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include radical initiators, halogens, and organometallic reagents. Major products formed from these reactions depend on the specific reagents and conditions used but often include various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate has several scientific research applications:
Biology: The compound can be used in the study of biological systems where organotin compounds are of interest.
Medicine: Research into the potential medicinal applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of various organotin-based materials and catalysts.
Wirkmechanismus
The mechanism by which tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate exerts its effects involves the interaction of the stannyl group with various molecular targets. The stannyl group can participate in radical reactions, nucleophilic substitutions, and other chemical processes. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate can be compared with other similar compounds such as:
tert-Butyl (2-aminopropyl)((tributylstannyl)methyl)carbamate: This compound also features a tributylstannyl group but has different functional groups, leading to different reactivity and applications.
tert-Butyldimethyl(2-propynyloxy)silane: This compound contains a tert-butyl group and a silyl group, offering different reactivity and uses in organic synthesis.
Eigenschaften
CAS-Nummer |
134123-05-0 |
|---|---|
Molekularformel |
C20H40O2Sn |
Molekulargewicht |
431.2 g/mol |
IUPAC-Name |
tert-butyl 2-(tributylstannylmethyl)prop-2-enoate |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-6(2)7(9)10-8(3,4)5;3*1-3-4-2;/h1-2H2,3-5H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
BDWJDYZUFSLJPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)



![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)



![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
